molecular formula C7H16O4 B14288901 Acetic acid;2,2-dimethylpropane-1,3-diol CAS No. 117756-41-9

Acetic acid;2,2-dimethylpropane-1,3-diol

Cat. No.: B14288901
CAS No.: 117756-41-9
M. Wt: 164.20 g/mol
InChI Key: AMAIUVVQEKFSED-UHFFFAOYSA-N
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Description

Acetic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol through either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods: The industrial production of neopentyl glycol involves the same synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of neopentyl glycol involves its ability to form stable cyclic derivatives, which makes it an excellent protecting group for carbonyl compounds. This stability is due to the Thorpe-Ingold effect, which favors the formation of five-membered rings. The compound’s molecular targets include carbonyl groups in organic molecules, where it forms acetals and ketals to protect these functional groups during chemical reactions .

Comparison with Similar Compounds

Uniqueness: Neopentyl glycol is unique due to its high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durability and longevity. Its ability to form stable cyclic derivatives also sets it apart from other similar compounds .

Properties

CAS No.

117756-41-9

Molecular Formula

C7H16O4

Molecular Weight

164.20 g/mol

IUPAC Name

acetic acid;2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

AMAIUVVQEKFSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(CO)CO

Origin of Product

United States

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